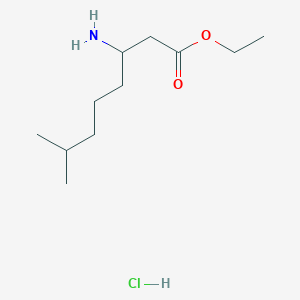

![molecular formula C19H17N3O4S B2934982 N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 681266-97-7](/img/structure/B2934982.png)

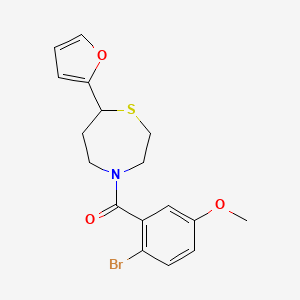

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a molecular entity that is capable of donating a hydron to an acceptor . It is a type of amidobenzoic acid . This compound is available for purchase.

Molecular Structure Analysis

The molecular structure of “N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. The structure of pyrazole derivatives, which includes the core structure of this compound, is known to interact with various cellular targets that are relevant in cancer therapy . The pharmacophore hybridization approach, which combines multiple pharmacophores into a single compound, is a strategy used to design drug-like molecules with enhanced anticancer properties .

Enzyme Inhibition

Pyrazole derivatives are also explored for their enzyme inhibitory activity. They can act as inhibitors for enzymes like phosphodiesterases (PDEs), which play a role in various diseases including schizophrenia . By inhibiting these enzymes, compounds like N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide could offer therapeutic benefits.

Receptor Tyrosine Kinase Signaling Pathway

The compound’s potential to affect the receptor tyrosine kinase (TK) signaling pathway has been considered. Since cancer often involves overactive TK signaling, inhibiting these receptors is a promising approach for cancer treatment .

Molecular Docking Studies

Molecular docking studies are crucial in drug discovery, allowing researchers to predict how a compound will interact with various target proteins. Compounds with a pyrazole core have been evaluated using molecular docking to assess their therapeutic activity .

Pharmacological Evolution

In the last decade, there has been significant interest in N-heterocycles like pyrazoles due to their versatility in many fields, including pharmacology. This compound, with its distinctive structure, has been part of this evolution, offering insights into bioassay interactions and cellular responses .

Design of Drug-like Small Molecules

The compound is used in the design of drug-like small molecules with a focus on anticancer properties. The hybridization approach mentioned earlier is applied here to create high-affinity ligands for potential anticancer targets and to combat multidrug resistance issues .

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of benzimidazoles and pyrazoles , which are known to interact with a variety of biological targets.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function .

Biochemical Pathways

Benzimidazoles and pyrazoles have been implicated in a variety of biological processes, including regulation of glucose and fatty acid metabolism , and modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-26-15-9-7-14(8-10-15)22-18(16-11-27(24,25)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNONARXMLXRAOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(6-bromo-2-((2,6-difluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2934901.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2934903.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934905.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2934906.png)

![3-[[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2934908.png)

![1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one](/img/structure/B2934909.png)

![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2934910.png)

![1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2934913.png)